molecular formula C11H5Cl2FN4 B12102124 2,6-dichloro-9-(3-fluorophenyl)-9H-purine

2,6-dichloro-9-(3-fluorophenyl)-9H-purine

Cat. No.: B12102124
M. Wt: 283.09 g/mol
InChI Key: GRIMHSVOCZYGST-UHFFFAOYSA-N
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Description

11b , belongs to the class of 2,6,9-trisubstituted purines . This compound has garnered attention due to its potent inhibitory activity against Bcr-Abl , an oncoprotein implicated in chronic myeloid leukemia (CML) progression . Let’s explore its synthesis, reactions, applications, and more!

Preparation Methods

Synthetic Routes:: The synthesis of 2,6-dichloro-9-(3-fluorophenyl)-9H-purine involves several steps

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts focus on improving synthetic efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation/Reduction: Depending on the synthetic steps, oxidation or reduction reactions may occur.

Common Reagents::

    Alkyl halides: Used for phenyl group introduction.

    K~2~CO~3~: Base for deprotonation.

    DMF: Solvent for reactions.

Major Products:: The primary product is 2,6-dichloro-9-(3-fluorophenyl)-9H-purine (11b).

Scientific Research Applications

    Cancer Treatment: 11b inhibits Bcr-Abl, making it a potential candidate for CML therapy.

    Drug Development: Researchers explore derivatives of 11b for improved efficacy and reduced resistance.

Mechanism of Action

    Bcr-Abl Inhibition: 11b targets the Bcr-Abl kinase domain, disrupting aberrant signaling pathways.

    Cell Proliferation Suppression: By inhibiting Bcr-Abl, 11b reduces leukemic cell growth.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H5Cl2FN4

Molecular Weight

283.09 g/mol

IUPAC Name

2,6-dichloro-9-(3-fluorophenyl)purine

InChI

InChI=1S/C11H5Cl2FN4/c12-9-8-10(17-11(13)16-9)18(5-15-8)7-3-1-2-6(14)4-7/h1-5H

InChI Key

GRIMHSVOCZYGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

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